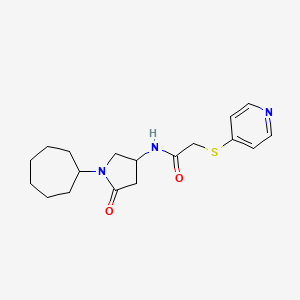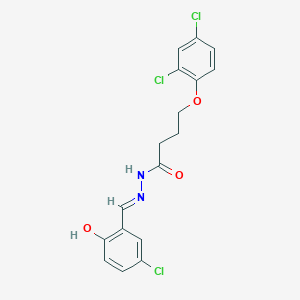
N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide, also known as CHBDBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been shown to activate the p53 pathway and inhibit the Akt/mTOR pathway, leading to cell cycle arrest and apoptosis. In diabetic models, N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been found to activate the AMPK pathway and increase GLUT4 expression, resulting in improved glucose uptake and insulin sensitivity. In neurodegenerative disease models, N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been shown to inhibit NF-κB activation and reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been shown to have various biochemical and physiological effects in different systems. In cancer cells, N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been found to induce DNA damage and activate the caspase cascade, leading to apoptosis. In diabetic models, N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been shown to increase insulin sensitivity and glucose uptake, as well as reduce oxidative stress and inflammation. In neurodegenerative disease models, N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been demonstrated to protect neurons from oxidative stress and inflammation, as well as improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide is its broad spectrum of potential therapeutic applications, which makes it a promising candidate for drug development. Additionally, N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide is relatively easy to synthesize and has low toxicity, making it suitable for in vitro and in vivo experiments. However, one of the limitations of N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide is its poor aqueous solubility, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide research, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of specific molecular targets and signaling pathways involved in its therapeutic effects. Additionally, further studies are needed to investigate the potential side effects and toxicity of N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide, as well as its efficacy in clinical trials.
Métodos De Síntesis
N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide can be synthesized through a simple reaction between 5-chloro-2-hydroxybenzaldehyde and 4-(2,4-dichlorophenoxy)butanohydrazide in the presence of a catalyst. The resulting product is a yellow crystalline solid that is highly soluble in organic solvents.
Aplicaciones Científicas De Investigación
N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, diabetes, and neurodegenerative diseases. In cancer research, N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been found to improve insulin sensitivity and glucose uptake in diabetic animal models. In neurodegenerative disease research, N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-4-(2,4-dichlorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O3/c18-12-3-5-15(23)11(8-12)10-21-22-17(24)2-1-7-25-16-6-4-13(19)9-14(16)20/h3-6,8-10,23H,1-2,7H2,(H,22,24)/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULBZQCWYLAVRM-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

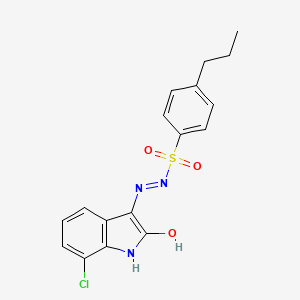
![1-(3-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B6054879.png)
![N-(2,6-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1-piperidinecarboxamide](/img/structure/B6054882.png)

![4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6054892.png)
![2-[4-(4-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6054904.png)
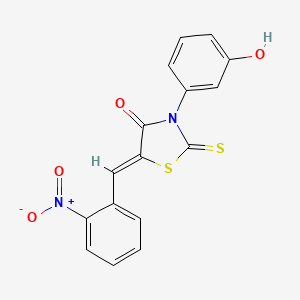
![4-[4-(4-bromophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B6054917.png)
![(1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3-piperidinyl)[4-(methylthio)phenyl]methanone](/img/structure/B6054920.png)
![3-(3-methyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6054927.png)
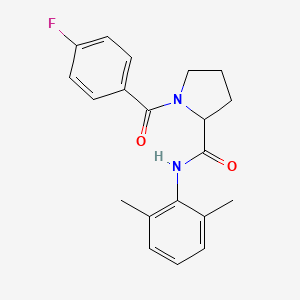
![4-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6054934.png)
![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B6054959.png)
